4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid
Overview
Description
4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid is a compound with the molecular formula C21H19NO6S and a molecular weight of 413.4 g/mol. This compound has garnered significant attention in various fields of research and industry due to its unique physical and chemical properties.
Scientific Research Applications
4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is utilized in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the development of new materials and products with specific chemical properties.
Mechanism of Action
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Formation of Intermediate Compounds: The initial step often involves the reaction of 2-methoxyphenol with a suitable reagent to form an intermediate compound.
Sulfonation: The intermediate compound is then subjected to sulfonation to introduce the sulfonamido group.
Coupling Reaction: The sulfonated intermediate is then coupled with a benzoic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen-containing groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid include:
4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid: A closely related compound with similar chemical structure and properties.
4-(2-Methoxyphenoxy)benzoic acid: Another related compound with a simpler structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
4-[[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S/c1-27-19-4-2-3-5-20(19)28-17-10-12-18(13-11-17)29(25,26)22-14-15-6-8-16(9-7-15)21(23)24/h2-13,22H,14H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSVKGCKTUPPME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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